3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane
Description
3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane is a tricyclic compound featuring a unique heteroatom arrangement: an oxygen atom at position 3, a sulfur atom at position 7, and a bridgehead configuration at positions 1 and 4.
Properties
CAS No. |
24362-76-3 |
|---|---|
Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
3-oxa-7-thiatricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C9H14OS/c1-2-8-4-10-5-9(8,3-1)7-11-6-8/h1-7H2 |
InChI Key |
MXUVHTVKWNJQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23COCC2(C1)CSC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions that form the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow processes and the use of robust catalysts to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution: Oxygen, Sulfur, Nitrogen, and Metalloids
The compound’s heteroatom composition distinguishes it from analogs. Key comparisons include:
E-β-Styrylgermatrane (2,8,9-Trioxa-5-aza-1-germatricyclo[3.3.3.01,5]undecane)
- Structure : Replaces sulfur with germanium (Ge) and includes an additional nitrogen atom.
- Transannular Bond : Features a transannular N→Ge bond (2.215 Å), stabilizing the structure .
- Toxicity : Introduction of a CH=CH group reduces toxicity by 40-fold compared to unsubstituted analogs, highlighting substituent effects on biological activity .
Silatrane Derivatives (2,8,9-Trioxa-5-aza-1-silatricyclo[3.3.3.01,5]undecane)
3-Oxa-7,10-Diazatricyclo[3.3.3.01,5]undecane Dihydrochloride
- Structure : Nitrogen replaces sulfur at positions 7 and 10, forming a diaza framework.
Structural Frameworks: Tricyclic vs. Spiro/Bicyclic Systems
Spiro[5.5]undecane Derivatives (e.g., 1,7-Dioxaspiro[5.5]undecane)
- Structure : Spirocyclic (two rings sharing one atom) vs. tricyclic (three fused rings).
- Flexibility : Spiro systems exhibit greater conformational flexibility, while the tricyclic framework of 3-Oxa-7-thiatricyclo...undecane imposes rigidity, affecting solubility and intermolecular interactions .
3,7,10-Trioxa-Octasilabicyclo[3.3.3]undecane
Physicochemical Properties and Reactivity
- Lipophilicity : Sulfur incorporation increases lipophilicity compared to oxygen or nitrogen analogs, influencing solubility and membrane permeability.
- Electronic Effects : Sulfur’s polarizability and lone pairs enhance nucleophilic reactivity, differing from silatranes’ electrophilic silicon centers .
- Thermal Stability : Tricyclic frameworks generally exhibit higher thermal stability than spiro systems due to reduced ring strain .
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